molecular formula C20H13N5O2 B11055189 N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11055189
M. Wt: 355.3 g/mol
InChI Key: DQFQLJVTXKIMRF-UHFFFAOYSA-N
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Description

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a quinoline moiety and a phthalazine ring, contributes to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like cyanogen bromide.

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized by the reaction of hydrazine with phthalic anhydride.

    Coupling Reactions: The final step involves coupling the quinoline and phthalazine moieties through amide bond formation using reagents such as carbodiimides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It is also used as a probe to investigate the mechanisms of action of related compounds.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be compared with other quinoline derivatives such as:

    Quinoline: A simple aromatic compound with a nitrogen atom in the ring, known for its antimalarial and antibacterial properties.

    Quinazoline: A bicyclic compound with a fused benzene and pyrimidine ring, used in the development of anticancer drugs.

    Phthalazine: A heterocyclic compound with a fused benzene and pyridazine ring, studied for its potential as a therapeutic agent.

The uniqueness of this compound lies in its combined structural features of quinoline and phthalazine, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C20H13N5O2

Molecular Weight

355.3 g/mol

IUPAC Name

N-(3-cyanoquinolin-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H13N5O2/c1-25-20(27)15-8-4-3-7-14(15)17(24-25)19(26)23-18-13(11-21)10-12-6-2-5-9-16(12)22-18/h2-10H,1H3,(H,22,23,26)

InChI Key

DQFQLJVTXKIMRF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=CC=CC=C4C=C3C#N

Origin of Product

United States

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